molecular formula C16H20N2O2 B1674322 Ladostigil CAS No. 209349-27-4

Ladostigil

Cat. No. B1674322
M. Wt: 272.34 g/mol
InChI Key: LHXOCOHMBFOVJS-OAHLLOKOSA-N
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Description

Ladostigil is a novel neuroprotective agent being investigated for the treatment of neurodegenerative disorders like Alzheimer’s disease, Lewy body disease, and Parkinson’s disease .


Synthesis Analysis

Ladostigil is a compound with antioxidant and anti-inflammatory function. It has been shown to prevent microglial activation and learning deficits in aging rats . A promising synthetic route to ladostigil has been reported .


Molecular Structure Analysis

Ladostigil has a molecular formula of C16H20N2O2. Its average mass is 272.342 Da and its monoisotopic mass is 272.152466 Da .


Chemical Reactions Analysis

Ladostigil has been shown to have an effect on cells’ viability by dissipating elevated oxidative levels. RNA-seq analysis on cells under stress and with ladostigil treatment revealed that oxidation-induced stress conditions led to lncRNAs induction and suppression of genes that function in folding, proteostasis, and autophagy .


Physical And Chemical Properties Analysis

Ladostigil has a molar mass of 272.348 g·mol −1 .

Scientific Research Applications

Neuroprotective and Antioxidant Activities

Ladostigil demonstrates significant neuroprotective and antioxidant activities, which are beneficial in aging and age-associated neurodegenerative diseases. It has been shown to increase cell viability and decrease oxidative stress in neuroblastoma cells, up-regulating various antioxidant enzymes in both in vitro and in vivo models. This suggests ladostigil's potential in treating oxidative stress-related conditions in aging and neurodegenerative diseases (Weinreb et al., 2008), (Zohar et al., 2021).

Effects on Memory and Cognitive Decline

Ladostigil has been found to prevent age-related spatial memory deficits and cognitive decline in animal models. It helps in preserving brain function by modulating gene expression in brain regions associated with memory. This includes reducing overexpression of genes negatively affecting synaptic function and increasing the expression of neurotrophic support genes (Linial et al., 2020), (Weinstock et al., 2013).

Impact on Alzheimer's Disease and Dementia

Ladostigil has shown promise in the treatment of Alzheimer's disease and dementia, with its ability to inhibit acetyl and butyrylcholinesterase, and monoamine oxidase selectively in the brain. It reverses memory deficits and prevents oxidative-nitrative stress, potentially making it useful for dementia treatment (Weinstock et al., 2006).

Effects on Neuroinflammation

Studies indicate that ladostigil can attenuate neuroinflammation, a common feature in the aging brain and neurodegenerative diseases. It has been observed to prevent microglial activation and learning deficits in aging rats, suggesting its role in modulating neuroinflammatory processes (Shoham et al., 2018).

Applications in Mental Health

Research also suggests ladostigil's potential in mental health, particularly in addressing anxiogenic and depressive-like behavior. It has demonstrated efficacy in reducing hyperanxiety and depressive-like behavior in animal models, indicating its potential application in treating mental health disorders associated with neurodegenerative diseases (Poltyrev et al., 2005).

Modulation of Brain Enzymes and Proteins

Ladostigil exhibits dual acetylcholinesterase and brain-selective monoamine oxidase inhibitory activities, impacting key brain enzymes and proteins. This multifunctional approach suggests its utility in addressing complex neurodegenerative conditions and psychiatric disorders, where multiple brain pathways are affected (Weinreb et al., 2012).

Impact on Brain Region-Specific Changes

Ladostigil's influence extends to specific brain regions, modulating gene expression and microglial morphology in areas controlling memory and cognition. This specificity adds to its potential as a targeted therapeutic agent for neurodegenerative diseases characterized by regional brain impairments (Linial et al., 2020).

Future Directions

Ladostigil has shown potential in the treatment of neurodegenerative diseases. It has been found to prevent memory decline and reduce secretion of IL1β and IL6 by ≈50% in aging rats . Future research directions may include further investigation of its neuroprotective properties and its potential use in treating comorbid depression and anxiety often seen in neurodegenerative diseases .

properties

IUPAC Name

[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXOCOHMBFOVJS-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045854
Record name Ladostigil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ladostigil

CAS RN

209394-27-4
Record name Ladostigil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209394-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ladostigil [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ladostigil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ladostigil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LADOSTIGIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW3H1USR4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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